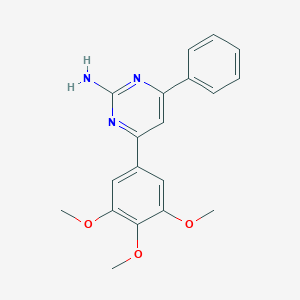
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-chloro-6-methylpyrimidin-2-amine, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects and is being studied for its potential use in laboratory experiments and drug development.
科学研究应用
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine has been studied for its potential applications in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a potential tool for laboratory experiments and drug development. For example, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to study the effects of acetylcholine on the body, as well as to develop drugs that target acetylcholinesterase.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine is not yet fully understood. However, the compound is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is believed to be caused by the binding of the compound to the active site of the enzyme, which prevents the enzyme from breaking down acetylcholine.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. The compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to study the effects of acetylcholine on the body, as well as to develop drugs that target acetylcholinesterase. In addition, the compound has been found to have anticonvulsant, analgesic, and anti-inflammatory effects.
实验室实验的优点和局限性
The use of 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it has been found to have a variety of biochemical and physiological effects. In addition, the compound is relatively stable and has a relatively low toxicity. However, the use of the compound in laboratory experiments also has some limitations. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is not very stable at high temperatures, making it difficult to use in experiments that require high temperatures.
未来方向
The potential future directions for 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine are numerous. The compound could be further studied for its potential applications in laboratory experiments and drug development. In addition, the compound could be further studied for its biochemical and physiological effects, as well as its mechanism of action. Furthermore, the compound could be studied for its potential use in other areas of scientific research, such as imaging and diagnostics. Finally, the compound could be further studied for its potential use as a therapeutic agent.
合成方法
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amineethylpyrimidin-2-amine can be synthesized using a variety of methods. The most common method is the reaction of 4-chloroaniline and 3-methylphenylmagnesium bromide in the presence of a base such as sodium hydroxide. This reaction yields the desired compound in high yields and purity. Other methods, such as the reaction of 4-chloroaniline and 3-methylphenylmagnesium chloride, can also be used to synthesize the compound, but these methods are not as efficient or reliable as the reaction of 4-chloroaniline and 3-methylphenylmagnesium bromide.
属性
IUPAC Name |
4-(4-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWORFEEFSKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)


